N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with furan and thiophene moieties. This compound is of interest due to its unique structural properties, which make it a candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide typically involves the reaction of furan-3-ylmethylamine with 2-methylbenzoyl chloride in the presence of a base, followed by the introduction of thiophen-2-ylmethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often facilitated by a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide core and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated benzamide derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The benzamide core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide
- N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide
- N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
Uniqueness
N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific combination of furan, thiophene, and benzamide moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The presence of both furan and thiophene rings also allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-14-5-2-3-7-17(14)18(20)19(11-15-8-9-21-13-15)12-16-6-4-10-22-16/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEQNGCGBDEQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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